

Application Notes and Protocols for Diet-Induced Obesity Models in Enterostatin Research

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Compound of Interest						
Compound Name:	Enterostatin					
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterostatin, a pentapeptide derived from the N-terminus of pancreatic procolipase, has been identified as a key regulator of fat intake.[1][2] Its anorectic effects, specifically targeting dietary fat, make it a significant subject of interest in the study and treatment of obesity.[1][3] Dietinduced obesity (DIO) in rodent models provides a physiologically relevant platform to investigate the efficacy and mechanisms of action of **enterostatin**. These models, which mimic the development of human obesity through the consumption of high-fat diets, are invaluable for preclinical research.[4][5]

This document provides detailed application notes and protocols for utilizing DIO models in **enterostatin** research, covering the induction of obesity, administration of **enterostatin**, and analysis of its effects.

Diet-Induced Obesity (DIO) Models: An Overview

The most commonly used rodent strains for DIO studies are C57BL/6J mice, Sprague-Dawley rats, and Wistar rats, due to their susceptibility to weight gain on high-fat diets.[2][6][7] High-fat diets (HFD) with 45% to 60% of total calories derived from fat are standard for inducing an



obese phenotype, which includes increased body weight, adiposity, hyperleptinemia, and insulin resistance.[8][9][10]

Data Presentation: Effects of High-Fat Diets on Rodent Models

The following tables summarize the quantitative effects of common high-fat diets on various physiological parameters in different rodent models.

Table 1: Effects of High-Fat Diet (45% vs. 60% kcal) on Male C57BL/6J Mice

Parameter	Control Diet (10% kcal fat)	High-Fat Diet (45% kcal fat)	High-Fat Diet (60% kcal fat)	Duration	Reference(s
Body Weight Gain	~5-10 g	~15-25 g	~20-30 g	8-16 weeks	[6]
Body Fat Percentage	~10-15%	~30-40%	~40-50%	12-20 weeks	[9]
Fasting Blood Glucose	~100-140 mg/dL	~150-200 mg/dL	~180-250 mg/dL	8 weeks	
Serum Leptin	Baseline	Significantly Elevated	Elevated 2- fold vs. 45% HFD	19-20 weeks	[8]
Serum Insulin	Baseline	Hyperinsuline mia	Hyperinsuline mia	11-19 weeks	[8]

Table 2: Comparative Effects of High-Fat Diet on Wistar and Sprague-Dawley Rats



Parameter	Strain	Control Diet	High-Fat Diet (~40- 58% kcal fat)	Duration	Reference(s
Total Weight Gain	Wistar	~190 g	~317 g (+67%)	17 weeks	[2]
Sprague- Dawley	~209 g	~276 g (+32%)	17 weeks	[2]	
Total Fat Mass	Wistar	~181 g	~259 g (+43%)	17 weeks	[2]
Sprague- Dawley	~179 g	~218 g (+22%)	17 weeks	[2]	
Oral Glucose Tolerance	Wistar	Normal	Decreased	17 weeks	[2]
Sprague- Dawley	Normal	Decreased	17 weeks	[2]	

Experimental Protocols

Protocol 1: Induction of Diet-Induced Obesity in C57BL/6J Mice

This protocol describes the induction of obesity in C57BL/6J mice using a high-fat diet.

Materials:

- Male C57BL/6J mice (5-6 weeks old)
- Standard chow (10% kcal from fat)
- High-fat diet (e.g., Research Diets D12492, 60% kcal from fat, or D12451, 45% kcal from fat)
 [9]
- Animal housing with a 12-hour light/dark cycle and controlled temperature (22-24°C)



Weighing scale

Procedure:

- Acclimatization: Upon arrival, house mice in groups and provide ad libitum access to standard chow and water for one week to acclimatize.
- Baseline Measurements: Record the initial body weight of each mouse.
- Dietary Intervention: Divide mice into a control group (remaining on standard chow) and one
 or more experimental groups. Provide the experimental groups with ad libitum access to the
 high-fat diet.
- Monitoring:
 - Record body weight and food intake weekly for each mouse.
 - Continue the diet for 8-16 weeks. Body weight differences typically become significant after 1-3 weeks.
- Phenotypic Confirmation: After the feeding period, confirm the obese phenotype by measuring parameters such as:
 - Body composition (fat and lean mass) using DEXA or NMR.
 - Fasting blood glucose and insulin levels.
 - Glucose tolerance via an Oral Glucose Tolerance Test (OGTT) or Insulin Tolerance Test (ITT).

Protocol 2: Efficacy Testing of Enterostatin in DIO Mice

This protocol outlines the procedure for administering **enterostatin** to DIO mice and assessing its impact on food intake and body weight.

Materials:

DIO mice (from Protocol 1)



- Enterostatin (rodent sequence: Val-Pro-Gly-Pro-Arg or Val-Pro-Asp-Pro-Arg)
- Vehicle (e.g., sterile saline)
- Injection supplies (syringes, needles for intraperitoneal [IP] or cannulas for intracerebroventricular [ICV] administration)
- Metabolic cages for food intake monitoring

Procedure:

- Animal Preparation: House DIO mice individually in metabolic cages for accurate food intake measurement. Allow them to acclimate for 2-3 days.
- Baseline Food Intake: Measure daily food intake for 3-5 days to establish a stable baseline before treatment.
- Enterostatin Administration:
 - Route of Administration: Choose the appropriate route. IP injections are common for peripheral effects, while ICV is used for central effects.
 - Dosage:
 - Intraperitoneal (IP): A dose of 120 nmol has been shown to reduce high-fat diet intake.
 Another study used 300 μg/kg.
 - Intracerebroventricular (ICV): Doses ranging from 200 ng to 1 nmol have been effective in reducing fat intake. For chronic studies, a continuous infusion of 0.5 μ g/hour for 9 days has been used.[3][4][6]
 - Treatment Groups: Prepare at least two groups: a vehicle control group and an enterostatin-treated group.
- · Post-Treatment Monitoring:
 - Immediately after administration, return mice to their cages with pre-weighed food.



- Measure food intake at regular intervals (e.g., 1, 2, 4, and 24 hours post-injection).
 Enterostatin has been shown to selectively decrease the intake of a high-fat diet by up to 45%.[3]
- Record body weight daily throughout the study. Chronic enterostatin administration can lead to a reduction in body weight and fat pad mass.[4]
- Data Analysis: Compare the changes in food intake and body weight between the
 enterostatin and vehicle-treated groups using appropriate statistical methods (e.g., t-test or
 ANOVA).

Protocol 3: Glucose Tolerance Test (GTT) in DIO Mice

This protocol is for assessing glucose homeostasis, a key parameter affected by obesity.

Materials:

- Fasted DIO mice (6 hours)
- Glucose solution (20% in sterile water)
- Glucometer and test strips
- Syringes for IP injection

Procedure:

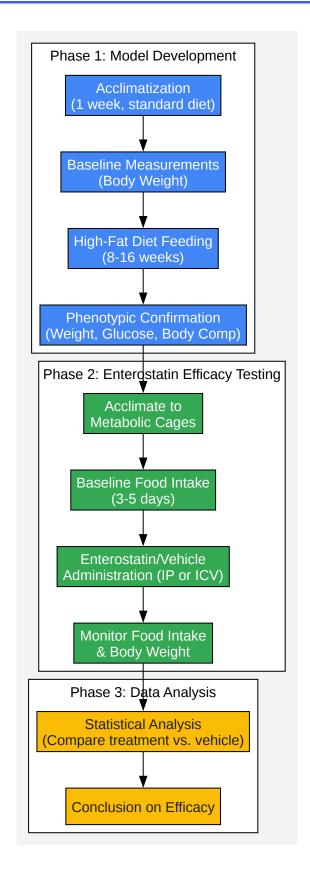
- Fasting: Fast the mice for 6 hours with free access to water.
- Baseline Glucose: Measure baseline blood glucose (t=0) from a small tail snip.
- Glucose Administration: Administer a 2 g/kg body weight dose of the glucose solution via IP injection.
- Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, and 120 minutes postinjection.



• Data Analysis: Plot the glucose concentration over time and calculate the area under the curve (AUC) to quantify glucose tolerance.

Signaling Pathways and Experimental Workflows Diagrams

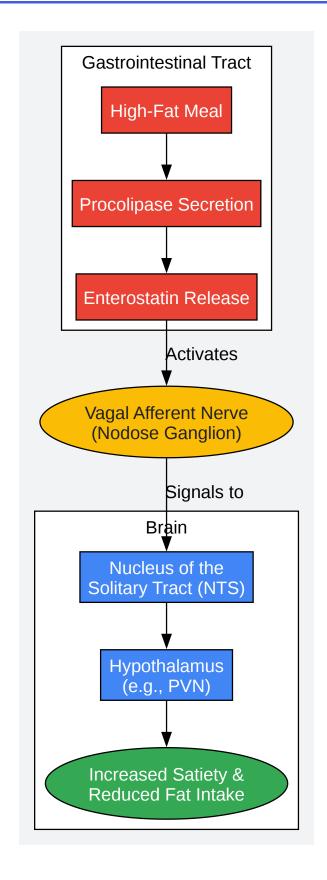




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Caption: Experimental workflow for DIO model creation and enterostatin testing.

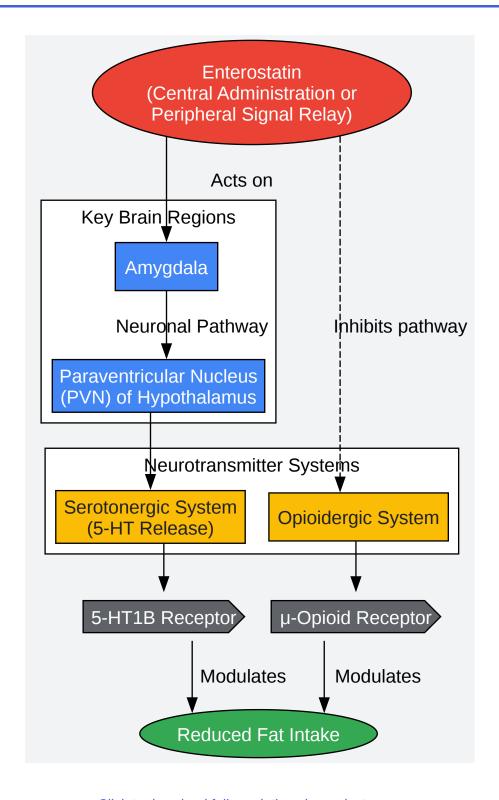




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Caption: Peripheral signaling pathway of **enterostatin** via the vagus nerve.





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Caption: Central signaling pathways of **enterostatin** in appetite regulation.



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